molecular formula C17H21NO B3172484 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline CAS No. 946728-38-7

2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline

Cat. No.: B3172484
CAS No.: 946728-38-7
M. Wt: 255.35 g/mol
InChI Key: LVPDZHZIVPJPAJ-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline is a substituted aniline derivative featuring a phenoxy group substituted with isopropyl and methyl moieties at the 5- and 2-positions, respectively, and an additional methyl group at the 5-position of the aniline ring. This compound is structurally characterized by its aromatic systems and ether linkage, which confer unique electronic and steric properties. The compound is listed in commercial catalogs with 95% purity, indicating its availability for research applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

5-methyl-2-(2-methyl-5-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11(2)14-7-6-13(4)17(10-14)19-16-8-5-12(3)9-15(16)18/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPDZHZIVPJPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C(C)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline typically involves the reaction of 5-isopropyl-2-methylphenol with an appropriate aniline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may produce various substituted aniline or phenoxy compounds.

Scientific Research Applications

2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Acetamide Derivatives ()

Compounds such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5c) and N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5d) share the phenoxy-aniline backbone but incorporate thiadiazole rings with varying sulfur-containing substituents. Key differences include:

  • Yields and Melting Points :
    • Compound 5c: 81% yield, mp 137–138°C.
    • Compound 5d: 86% yield, mp 140–141°C.

      Higher yields in fluorinated derivatives (e.g., 5d) suggest enhanced reactivity due to electron-withdrawing effects .
  • Spectral Data :
    • The $^{1}\text{H NMR}$ of 5c shows aromatic proton resonances at δ 7.40–6.69 ppm, while 5d exhibits similar patterns with additional fluorine-induced deshielding .
  • Applications : These derivatives are studied for bioactivity, likely as kinase inhibitors or antimicrobial agents due to their thiadiazole moieties .

5-Chloro-2-methylaniline ()

A simpler analog lacking the phenoxy and isopropyl groups. It serves as a versatile intermediate in agrochemical and pharmaceutical synthesis. Key contrasts:

  • Reactivity: The chloro substituent enhances electrophilic substitution reactivity compared to the sterically hindered phenoxy group in the target compound.
  • Commercial Availability : Produced in multi-kilogram batches, reflecting its industrial utility .

Ether-Substituted Anilines

2-(Cyclopropylmethoxy)-5-methylaniline ()

  • Synthetic Accessibility : Available from 4 suppliers, indicating established synthetic protocols .

2-(2-Hydroxyethoxy)-5-methylaniline ()

  • Polarity : The hydroxyethoxy group increases hydrophilicity, contrasting with the lipophilic isopropyl group in the target compound.
  • Safety Profile : Classified under GHS with warnings for skin/eye irritation (H315, H319), reflecting its reactive hydroxy group .

2-(Difluoromethoxy)-5-methylaniline ()

  • Electron Effects : The difluoromethoxy group is both electron-withdrawing and metabolically stable, making it valuable in fluorinated drug design.
  • Hazards: Higher toxicity (H302, H335) compared to non-fluorinated analogs .

Heterocyclic Derivatives

2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline ()

  • Synthesis : Prepared via Ru/Co-catalyzed C–H activation, yielding 93% with mp 93–94°C.
  • Applications : The oxazoline ring enhances chelation properties, useful in catalysis or metal-organic frameworks .

2-(Furan-2-ylmethoxy)-5-methylaniline ()

  • Aromaticity : The furan ring contributes to π-stacking interactions, relevant in materials science.
  • Commercial Demand : Supplied by 5 vendors, highlighting its niche applications .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Yield (%) Applications References
This compound Phenoxy, isopropyl, methyl N/A N/A Pharmacological intermediates
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Thiadiazole, benzylthio 137–138 81 Antimicrobial agents
5-Chloro-2-methylaniline Chloro, methyl N/A N/A Agrochemical intermediates
2-(Cyclopropylmethoxy)-5-methylaniline Cyclopropylmethoxy N/A N/A CNS drug candidates
2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline Oxazoline 93–94 93 Catalysis, MOFs

Biological Activity

2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline, a compound with the CAS Number 946728-38-7, is an organic molecule characterized by a complex structure that includes both aromatic and aliphatic components. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique biological activity.

Chemical Structure and Properties

The compound features a phenoxy group with isopropyl and methyl substitutions, contributing to its distinct chemical properties. Its molecular formula is C16_{16}H21_{21}N, indicating the presence of nitrogen within its structure, which may play a role in its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16_{16}H21_{21}N
CAS Number946728-38-7
Molecular Weight241.35 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory or modulatory effects on certain biological pathways, particularly those involving G protein-coupled receptors (GPCRs).

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies demonstrated that certain analogs showed cytotoxic effects against breast cancer cell lines, suggesting potential for development as anticancer agents.
  • Neuroprotective Effects : A study explored the neuroprotective properties of related compounds, highlighting their ability to reduce oxidative stress in neuronal cells. This suggests that this compound may also have similar protective effects .
  • Anti-inflammatory Properties : Another investigation reported that compounds with similar structures exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
NeuroprotectionReduction of oxidative stress
Anti-inflammatoryInhibition of cytokines

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions between substituted phenols and aniline derivatives under controlled conditions. This process can be optimized for industrial production, focusing on yield and purity.

Synthetic Route Overview

  • Starting Materials : 2-Isopropyl-5-methylphenol and an appropriate aniline derivative.
  • Reaction Conditions : Catalysis by acids or bases under controlled temperature and pressure.
  • Major Byproducts : Depending on the reaction conditions, various substituted derivatives may be produced.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline, and how do substituent positioning challenges affect yield?

  • Methodological Answer : Multi-step synthesis is typically required due to steric and electronic effects from the isopropyl, methyl, and phenoxy groups. For analogous aniline derivatives, a four-step approach (starting from sulfonyl chloride intermediates) achieved 59% yield via sequential sulfonation, alkylation, nitration, and hydrogenation . Key challenges include avoiding undesired nitration positions and ensuring selective reduction of nitro groups. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical for minimizing by-products.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., distinguishing isopropyl and methyl groups) .
  • IR Spectroscopy : Identifies amine (-NH2) and ether (C-O-C) functional groups through characteristic absorptions (e.g., ~3400 cm⁻¹ for NH2, ~1250 cm⁻¹ for C-O-C) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for verifying isotopic signatures of fluorine or sulfur if present .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies on structurally similar anilines show sensitivity to light and oxygen. Recommended storage includes:

  • Temperature : -20°C in inert atmospheres to prevent oxidation .
  • Solubility : Limited solubility in polar solvents (e.g., DMSO, chloroform) necessitates dissolution protocols to avoid precipitation during experiments .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectroscopic analysis be resolved?

  • Methodological Answer : Contradictions often arise from impurities or isomer formation. Strategies include:

  • Chromatographic Purity Checks : Use HPLC or GC-MS to quantify by-products (e.g., dinitro derivatives formed during nitration) .
  • Isolation of Intermediates : Confirm structural integrity at each synthetic step via crystallography or 2D NMR (e.g., COSY, HSQC) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What mechanistic insights exist for its potential bioactivity, and how can they guide targeted modifications?

  • Methodological Answer : While direct biological data for this compound is limited, structurally related anilines exhibit activity via kinase inhibition or receptor antagonism. For example:

  • VEGFR2 Inhibition : Analogous sulfonamide-aniline hybrids block angiogenesis by targeting ATP-binding pockets .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding affinity, as seen in trifluoromethyl-substituted anilines .

Q. What catalytic systems are effective for functionalizing the aniline core without degrading sensitive substituents?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/C for hydrogenation) are preferred for selective reductions. For C–H activation:

  • Ruthenium Catalysts : Enable regioselective functionalization of methylphenoxy groups while preserving the amine .
  • Base Optimization : Potassium carbonate in DMF minimizes side reactions during nucleophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline
Reactant of Route 2
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2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline

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